molecular formula C8H10O3 B1683088 Terrein CAS No. 582-46-7

Terrein

Cat. No.: B1683088
CAS No.: 582-46-7
M. Wt: 154.16 g/mol
InChI Key: MHOOPNKRBMHHEC-NSCUHMNNSA-N
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Mechanism of Action

Target of Action

Terrein, a secondary bioactive fungal metabolite isolated from Aspergillus terreus, has been reported to possess strong anti-tumor activities . It targets multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . It also displays strong cytotoxicity against ABCG2-expressing breast cancer cells .

Mode of Action

This compound exhibits its anti-tumor effects by dual targeting nature; tumor angiogenesis and cell proliferation . It inhibits the growth of various head and neck cancer cells . In addition, an in vivo experiment revealed that synthetic this compound inhibited a xenograft tumor growth in athymic mice . Immunohistochemical analysis revealed that expression of Ki-67, CD31, and ANG was down-regulated in synthetic this compound-treated tumors, compared to controls .

Biochemical Pathways

This compound affects multiple biochemical pathways. It has been reported to possess strong anti-tumor activities by targeting multiple pathways, including inhibition of melanin biosynthesis, anti-proliferation, suppressing angiogenin production, and inducing apoptosis of carcinoma cells . The biosynthetic gene cluster for this compound has been identified, and its biosynthetic pathway has partially been elucidated by genetic and biochemical analysis .

Pharmacokinetics

It’s known that this compound is a microbial metabolite, and its production can be enhanced by optimizing the conditions of the producing fungus, aspergillus terreus . This suggests that the bioavailability of this compound could be influenced by the conditions under which it is produced.

Result of Action

This compound has been shown to have significant cytotoxic effects in A549 cells, a human lung cancer cell line . It attenuates the proliferation of A549 cells . Regarding its antimetastatic effects, this compound significantly inhibits A549 cell adhesion, migration, and invasion . In addition, this compound suppresses the angiogenic processes of A549 cells, including vascular endothelial growth factor (VEGF) secretion, capillary‑like tube formation, and VEGF/VEGFR2 interaction .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, this compound has been shown to stimulate the growth of various agricultural plants under drought conditions . This suggests that the efficacy and stability of this compound can be influenced by environmental conditions such as the presence of stress factors.

Preparation Methods

Synthetic Routes and Reaction Conditions: Terrein can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis of this compound is challenging due to its stereoselectivity and the high cost of chemical reagents .

Industrial Production Methods: Industrial production of this compound is primarily achieved through microbial fermentation. Aspergillus terreus strains are cultured in fermentation broth, often using starch as the sole carbon source . Genetic modifications, such as overexpression of pathway-specific transcription factors and deletion of global regulator genes, have been employed to enhance this compound production .

Chemical Reactions Analysis

Types of Reactions: Terrein undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of this compound can be achieved using reagents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted this compound compounds .

Comparison with Similar Compounds

  • Asperterrein
  • Dihydrothis compound
  • Butyrolactone I
  • Dankasterone
  • Terrelactone A

Properties

CAS No.

582-46-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4,5-dihydroxy-3-[(E)-prop-1-enyl]cyclopent-2-en-1-one

InChI

InChI=1S/C8H10O3/c1-2-3-5-4-6(9)8(11)7(5)10/h2-4,7-8,10-11H,1H3/b3-2+

InChI Key

MHOOPNKRBMHHEC-NSCUHMNNSA-N

Isomeric SMILES

C/C=C/C1=CC(=O)C(C1O)O

SMILES

CC=CC1=CC(=O)C(C1O)O

Canonical SMILES

CC=CC1=CC(=O)C(C1O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)Terrein;  Terrain;  NSC 291308;  NSC-291308;  NSC291308.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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